

Solubility of 5-Aminotetrazole in different organic solvents

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Compound of Interest

Compound Name: 5-Aminotetrazole

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An In-depth Technical Guide to the Solubility of **5-Aminotetrazole** in Organic Solvents

For researchers, scientists, and professionals in drug development, understanding the solubility of active pharmaceutical ingredients and key intermediates is fundamental to process design, purification, and formulation. **5-Aminotetrazole**, a molecule with a high nitrogen content, is a critical building block in the synthesis of various high-energy materials and pharmaceuticals.[\[1\]](#) This guide provides a comprehensive overview of the solubility of **5-aminotetrazole** in a range of common organic solvents, presenting quantitative data, detailed experimental protocols, and visualizations to aid in understanding and application.

Quantitative Solubility Data

The solubility of **5-aminotetrazole** has been systematically determined in twelve different organic solvents across a temperature range of 283.15 K to 323.15 K. The data, expressed as the mole fraction (x) of **5-aminotetrazole**, are summarized in the table below.

Table 1: Mole Fraction Solubility (x) of **5-Aminotetrazole** in Various Organic Solvents at Different Temperatures (K)

Temperature (K)	Met han ol	Eth anol	n-Pro pan ol	Iso pro pan ol	1-But anol	Tol uene	Ace tone	Ace toni trile	Eth yl Ace tate	1,4-Dio xane	DM F	NMP
283.15	0.00 101	0.00 123	0.00 111	0.00 120	0.00 094	0.00 275	0.00 115	0.00 027	0.00 099	0.04 711	0.05 721	0.05 331
288.15	0.00 110	0.00 133	0.00 120	0.00 130	0.00 101	0.00 297	0.00 124	0.00 030	0.00 107	0.05 102	0.06 212	0.05 802
293.15	0.00 118	0.00 143	0.00 129	0.00 140	0.00 109	0.00 319	0.00 134	0.00 032	0.00 116	0.05 513	0.06 723	0.06 293
298.15	0.00 126	0.00 153	0.00 138	0.00 150	0.00 117	0.00 340	0.00 143	0.00 034	0.00 125	0.05 924	0.07 234	0.06 784
303.15	0.00 132	0.00 160	0.00 144	0.00 156	0.00 122	0.00 351	0.00 149	0.00 035	0.00 130	0.06 125	0.07 495	0.07 045
308.15	0.00 137	0.00 165	0.00 149	0.00 162	0.00 126	0.00 362	0.00 154	0.00 036	0.00 134	0.06 286	0.07 686	0.07 216
313.15	0.00 142	0.00 170	0.00 153	0.00 166	0.00 129	0.00 371	0.00 158	0.00 037	0.00 137	0.06 417	0.07 837	0.07 347
318.15	0.00 145	0.00 173	0.00 155	0.00 168	0.00 131	0.00 378	0.00 160	0.00 038	0.00 138	0.06 488	0.07 908	0.07 398
323.15	0.00 147	0.00 175	0.00 157	0.00 169	0.00 132	0.00 381	0.00 162	0.00 039	0.00 139	0.06 523	0.07 951	0.07 415

Data sourced from "Solubility Determination, Correlation, and Solute–Solvent Molecular Interactions of **5-Aminotetrazole** in Various Pure Solvents".[\[1\]](#)[\[2\]](#)[\[3\]](#)

As observed from the data, the solubility of **5-aminotetrazole** is significantly higher in N,N-dimethylformamide (DMF), N-methyl pyrrolidone (NMP), and 1,4-dioxane compared to the other solvents tested.[\[1\]](#) In general, solubility increases with temperature for all solvents.[\[1\]](#)

Among the alcoholic solvents, there is a trend of decreasing mass solubility as the carbon chain length increases.[\[1\]](#)

Experimental Protocol for Solubility Determination

The quantitative data presented was determined using the isothermal saturation method, a widely accepted and robust technique for measuring solubility. The subsequent analysis of the saturated solution was performed using high-performance liquid-phase chromatography (HPLC).

Key Steps of the Isothermal Saturation Method:

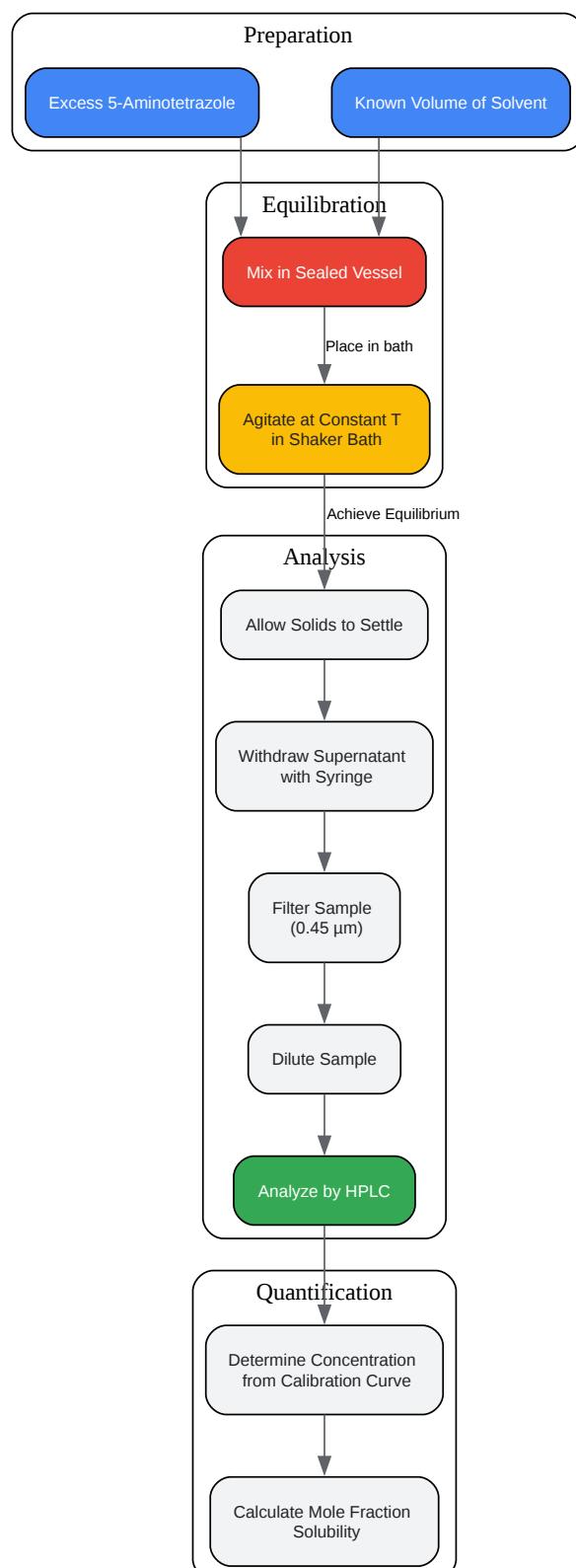
- Material Preparation:
 - **5-Aminotetrazole** (purity >99%) is used.[\[1\]](#) The purity of the starting material is critical and is often enhanced by recrystallization, for instance, with anhydrous ethanol.[\[1\]](#)
 - All organic solvents are of analytical grade.[\[1\]](#)
- Sample Preparation and Equilibration:
 - An excess amount of **5-aminotetrazole** is added to a known volume of the selected organic solvent in a sealed vessel.
 - The vessel is placed in a thermostatically controlled shaker bath to maintain a constant temperature (± 0.1 K).
 - The mixture is continuously agitated to facilitate the dissolution process and allow the system to reach equilibrium. The time required to reach equilibrium is predetermined in preliminary experiments.
- Sample Withdrawal and Analysis:
 - Once equilibrium is reached, agitation is stopped, and the solution is allowed to stand for a sufficient period to allow the undissolved solid to settle.
 - A sample of the supernatant (the clear, saturated solution) is carefully withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature, preventing any

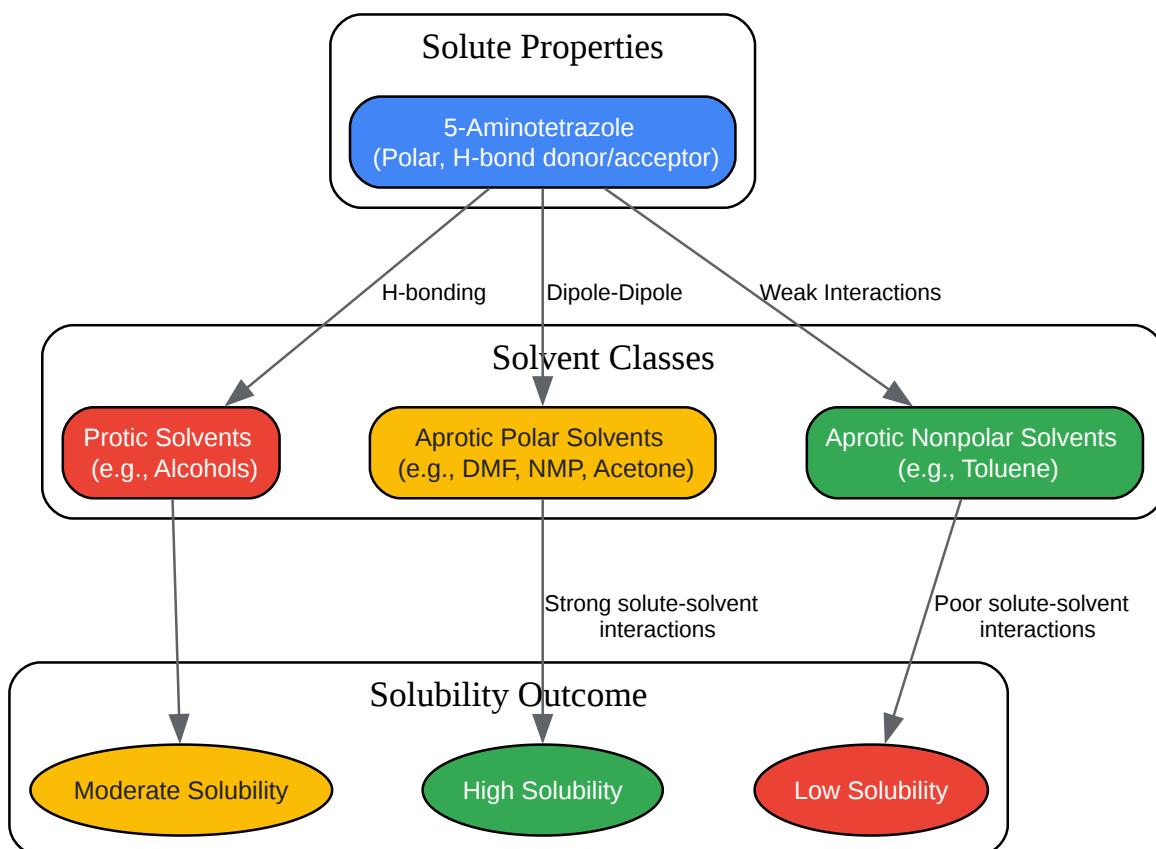
temperature-induced precipitation.

- The syringe is fitted with a filter (e.g., a 0.45 μm membrane filter) to remove any suspended solid particles.
- The filtered sample is then diluted with an appropriate solvent and analyzed by HPLC to determine the concentration of **5-aminotetrazole**.
- Quantification:
 - A calibration curve is generated using standard solutions of **5-aminotetrazole** of known concentrations.
 - The concentration of the saturated sample is determined from this calibration curve.
 - The mole fraction solubility is then calculated from the measured concentration.

Visualizations

To better illustrate the experimental and conceptual aspects of solubility determination, the following diagrams are provided.





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